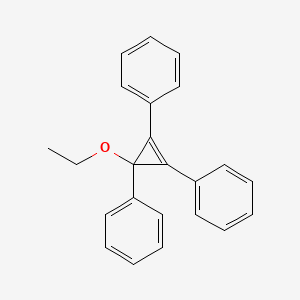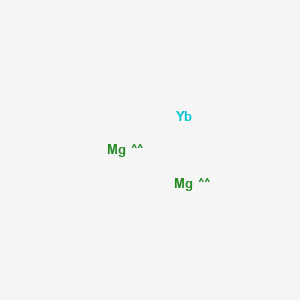
Magnesium--ytterbium (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium–ytterbium (2/1) is an intermetallic compound composed of magnesium and ytterbium in a 2:1 atomic ratioThe compound crystallizes in a hexagonal structure and exhibits interesting thermodynamic and mechanical properties .
準備方法
Synthetic Routes and Reaction Conditions: Magnesium–ytterbium (2/1) can be synthesized through various methods, including direct reaction of magnesium and ytterbium metals at high temperatures. The reaction typically involves heating the metals in a controlled atmosphere to prevent oxidation. The phase diagram for the magnesium-ytterbium system indicates that the compound forms at specific compositions and temperatures .
Industrial Production Methods: Industrial production of magnesium–ytterbium (2/1) involves similar high-temperature synthesis methods. The metals are melted together in a furnace under an inert atmosphere to prevent contamination. The molten mixture is then cooled to form the desired intermetallic compound. This process can be scaled up for large-scale production .
化学反応の分析
Types of Reactions: Magnesium–ytterbium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique electronic structure and bonding characteristics.
Common Reagents and Conditions: Common reagents used in reactions with magnesium–ytterbium (2/1) include oxygen, halogens, and acids. The reactions are typically carried out under controlled conditions to ensure the desired products are formed. For example, oxidation reactions may be conducted in an oxygen-rich environment at elevated temperatures .
Major Products Formed: The major products formed from reactions involving magnesium–ytterbium (2/1) depend on the specific reagents and conditions used. Oxidation reactions typically produce magnesium oxide and ytterbium oxide, while substitution reactions can yield various magnesium and ytterbium compounds .
科学的研究の応用
Magnesium–ytterbium (2/1) has several scientific research applications due to its unique properties. In materials science, it is studied for its potential use in lightweight, high-strength alloys. The compound’s mechanical properties make it suitable for applications in aerospace and automotive industries .
In chemistry, magnesium–ytterbium (2/1) is used as a catalyst in various reactions. Its ability to facilitate certain chemical transformations makes it valuable in synthetic chemistry and industrial processes .
In biology and medicine, the compound’s biocompatibility and potential therapeutic properties are being explored. Research is ongoing to determine its effectiveness in medical implants and drug delivery systems .
作用機序
The mechanism by which magnesium–ytterbium (2/1) exerts its effects is related to its electronic structure and bonding characteristics. The compound interacts with various molecular targets and pathways, influencing chemical reactions and material properties. For example, its catalytic activity is attributed to its ability to stabilize transition states and lower activation energies in chemical reactions .
類似化合物との比較
Similar Compounds: Similar compounds to magnesium–ytterbium (2/1) include other intermetallic compounds such as magnesium-zinc (MgZn2) and magnesium-aluminum (MgAl2). These compounds share similar structural and chemical properties but differ in their specific applications and performance characteristics .
Uniqueness: Magnesium–ytterbium (2/1) is unique due to its specific combination of magnesium and ytterbium, which imparts distinct properties not found in other intermetallic compounds. Its high strength-to-weight ratio, excellent thermal stability, and catalytic activity make it a valuable material for various applications .
特性
CAS番号 |
12032-59-6 |
|---|---|
分子式 |
Mg2Yb |
分子量 |
221.66 g/mol |
InChI |
InChI=1S/2Mg.Yb |
InChIキー |
XUDKJFWBFMAPFC-UHFFFAOYSA-N |
正規SMILES |
[Mg].[Mg].[Yb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





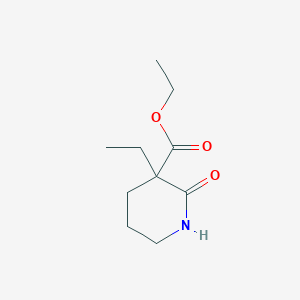
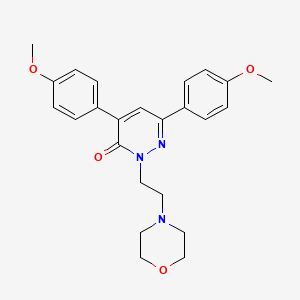
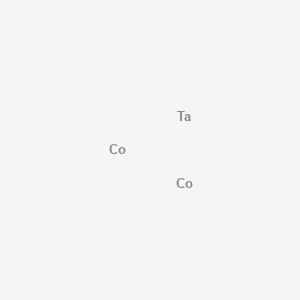
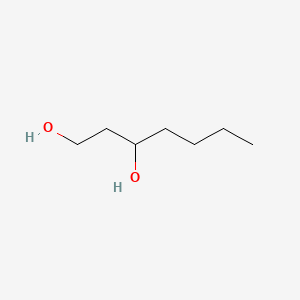
![Trimethyl[(trimethylsilyl)methoxy]silane](/img/structure/B14719264.png)
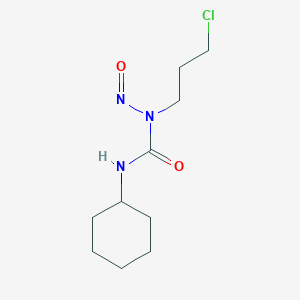
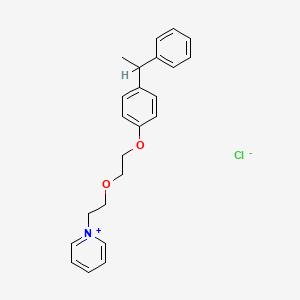


![5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14719300.png)
